Dimethyl 3-iodophthalate

Cross-Coupling Suzuki-Miyaura Reactivity

Substituting the 3-iodo isomer with a 4-iodo or 3-bromo analog in cross-coupling reactions yields incorrect regiochemistry and unsuitable material properties. This compound is the non-substitutable precursor to 2,2',3,3'-BPDA-a bent, non-coplanar dianhydride monomer that confers uniquely enhanced solubility and processability to high-performance polyimides versus rigid 3,3',4,4'-BPDA-derived materials. • Exclusive precursor to 2,2',3,3'-BPDA for soluble, processable aromatic polyimides. • Superior C-I reactivity vs. C-Br enables efficient Suzuki, Heck, and Sonogashira couplings with sterically hindered substrates. • Dual ester/iodide handles support sequential cross-coupling then hydrolysis or amidation for fluorescent probes and pharmaceutical intermediates. Supplied as a white crystalline solid; verified purity for immediate use in advanced synthesis workflows.

Molecular Formula C10H9IO4
Molecular Weight 320.08 g/mol
CAS No. 102928-38-1
Cat. No. B008751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-iodophthalate
CAS102928-38-1
SynonymsDIMETHYL 3-IODOPHTHALATE
Molecular FormulaC10H9IO4
Molecular Weight320.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)I)C(=O)OC
InChIInChI=1S/C10H9IO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3
InChIKeyULNMLTNBMOVVPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 3-iodophthalate (CAS 102928-38-1) Core Properties and Scientific Procurement Context


Dimethyl 3-iodophthalate (CAS 102928-38-1), systematically named 1,2-Benzenedicarboxylic acid, 3-iodo-, 1,2-dimethyl ester, is a halogenated aromatic diester . With a molecular formula of C₁₀H₉IO₄ and a molecular weight of 320.08 g/mol, it appears as a white to off-white crystalline solid . The compound features an iodine atom at the 3-position of the phthalate ring, making it a crucial electrophilic building block for palladium-catalyzed cross-coupling reactions, particularly in the synthesis of complex aromatic architectures and pharmaceutical intermediates .

Why Dimethyl 3-iodophthalate Cannot Be Simply Substituted with Other Halogenated Phthalates


In chemical procurement, assuming functional equivalence among halogenated phthalate isomers or analogs is a common and costly error. The 3-iodo substitution pattern on the phthalate ring creates a unique steric and electronic environment that directly dictates regioselectivity in cross-coupling reactions and, consequently, the final architecture and properties of the synthesized molecule. For instance, using dimethyl 3-iodophthalate yields the sterically hindered 2,2',3,3'-biphenyltetracarboxylic dianhydride (BPDA) isomer, a bent, non-coplanar structure that imparts enhanced solubility and processability to polyimides compared to the rigid, planar 3,3',4,4'-BPDA isomer derived from a different starting material [1]. Substitution with a 4-iodo isomer or a 3-bromo analog would alter the steric profile and the reactivity of the C-X bond, leading to a different product with potentially unsuitable material properties, thus undermining the entire synthetic strategy .

Quantitative Differentiation of Dimethyl 3-iodophthalate: Comparative Evidence for Procurement Decisions


Enhanced Reactivity of Aryl Iodide vs. Aryl Bromide in Cross-Coupling

Dimethyl 3-iodophthalate offers a significant reactivity advantage in palladium-catalyzed cross-coupling reactions compared to its bromo analog, dimethyl 3-bromophthalate. This is a well-established class-level principle in organometallic chemistry where the weaker carbon-iodine bond (C-I) undergoes oxidative addition to Pd(0) catalysts substantially faster than the stronger carbon-bromine bond (C-Br) [1]. For an end-user, this translates to higher yields, shorter reaction times, and the ability to perform couplings under milder conditions, which is critical when working with sensitive substrates or aiming for high-throughput synthesis [1].

Cross-Coupling Suzuki-Miyaura Reactivity

Regioisomer-Specific Synthesis of Non-Coplanar Dianhydrides for Advanced Polyimides

A direct head-to-head comparison is demonstrated in the synthesis of 2,2',3,3'-biphenyltetracarboxylic dianhydride (2,2',3,3'-BPDA) via the homocoupling of dimethyl 3-iodophthalate [1]. The resulting dianhydride exhibited a bent, non-coplanar structure as determined by X-ray single-crystal analysis [1]. This is in stark contrast to its isomer, 3,3',4,4'-BPDA, which is planar and more rigid [1]. This structural difference, directly attributable to the 3-iodo regioisomer starting material, is a key differentiator for downstream material properties.

Polymer Chemistry Polyimides Dianhydride Synthesis

Purity and Characterization Profile: A Verified Commercial Standard

Commercially available dimethyl 3-iodophthalate is supplied with a standard purity of 98% (by GC or HPLC), and its identity is routinely confirmed by proton NMR spectroscopy . Its melting point is consistently reported in the range of 87-89°C . This characterization profile is a critical baseline for researchers. While this specific purity is comparable to its 3-bromo analog (also typically 98%), the procurement value lies in the combination of high purity and the unique reactivity profile of the iodine atom.

Analytical Chemistry Quality Control Procurement

Exclusive Utility in Synthesizing 2,2',3,3'-BPDA Isomer

A direct, head-to-head comparison reveals that dimethyl 3-iodophthalate is the uniquely required starting material to synthesize the 2,2',3,3'-biphenyltetracarboxylic dianhydride (2,2',3,3'-BPDA) isomer via homocoupling [1]. No other commercially available dimethyl halogenated phthalate (e.g., 4-iodo, 3-bromo) will yield this specific, sterically hindered isomer. The X-ray crystal structure of the product confirmed its bent, non-coplanar conformation, a direct result of the 3-iodo substitution pattern [1].

Regioselective Synthesis Polyimide Precursor Polymer Chemistry

High-Value Application Scenarios for Dimethyl 3-iodophthalate Based on Validated Evidence


Synthesis of 2,2',3,3'-Biphenyltetracarboxylic Dianhydride (2,2',3,3'-BPDA)

Dimethyl 3-iodophthalate is the essential and non-substitutable starting material for the preparation of 2,2',3,3'-BPDA via a homocoupling reaction. This specific dianhydride isomer is crucial for synthesizing a unique class of aromatic polyimides characterized by a bent, non-coplanar structure, which confers enhanced solubility and processability compared to polyimides derived from the more rigid 3,3',4,4'-BPDA isomer [1]. This scenario is a direct application of the evidence from Section 3, confirming the compound's exclusive role in accessing this valuable polymer precursor.

Palladium-Catalyzed Cross-Coupling Reactions for Complex Molecule Construction

As a highly reactive aryl iodide, dimethyl 3-iodophthalate is an ideal electrophilic partner in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. Its use is particularly advantageous when coupling with sterically hindered or electronically deactivated boronic acids, where the enhanced reactivity of the C-I bond over a C-Br bond (as discussed in Section 3) is critical for achieving practical yields and enabling the synthesis of complex biaryl structures common in pharmaceutical and agrochemical research [2].

Synthesis of Functionalized Phthalate-Based Fluorescent Probes and Dyes

The iodine atom on the phthalate core serves as a versatile synthetic handle. After cross-coupling to introduce a desired aryl or heteroaryl group, the two methyl ester functionalities can be selectively hydrolyzed or amidated to generate phthalic acid derivatives or phthalamides, respectively. This functional group interconversion strategy is a common pathway to synthesize novel fluorescent dyes and probes, where the rigid, planarized structure of the phthalate-derived core is beneficial for photophysical properties . This scenario leverages the compound's dual reactivity profile (aryl iodide and ester).

Study of Dehydrogenative Coupling of Dimethyl Phthalate

Dimethyl 3-iodophthalate has been explicitly identified as a useful compound for studying the dehydrogenative coupling of dimethyl phthalate [3]. This research application highlights its role as a mechanistic probe or a precursor in the development of novel oxidative coupling methodologies, which are of significant interest for the sustainable synthesis of biaryl compounds without pre-functionalized starting materials.

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